2-(2-Cyanophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(2-Cyanophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanophenoxy group and a dinitrophenoxy group, connected through an acetohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of the cyanophenoxy and dinitrophenoxy intermediates, followed by their coupling through an acetohydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(2-Cyanophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-((4-methylbenzyl)oxy)phenyl)acrylic acid
- Azoxystrobin (ISO); methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate
Uniqueness
2-(2-Cyanophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H15N5O7 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H15N5O7/c23-12-16-5-1-2-7-20(16)33-14-22(28)25-24-13-15-4-3-6-18(10-15)34-21-9-8-17(26(29)30)11-19(21)27(31)32/h1-11,13H,14H2,(H,25,28)/b24-13+ |
InChI Key |
LGNGCKJSADNPBU-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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